molecular formula C16H13NO2 B11866264 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one CAS No. 921942-32-7

2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11866264
CAS No.: 921942-32-7
M. Wt: 251.28 g/mol
InChI Key: OWSOSHAEPVXMDE-UHFFFAOYSA-N
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Description

2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one is a synthetic flavone derivative characterized by a benzopyran-4-one (chromen-4-one) core substituted at the 2-position with a 3-amino-2-methylphenyl group. Flavonoids and benzopyranones are widely studied for their pharmacological activities, including kinase inhibition, enzyme modulation, and antioxidant effects . The presence of the amino and methyl groups on the phenyl ring may enhance solubility and target specificity compared to simpler flavones, as seen in related compounds like PD98059 (a MEK inhibitor with a 2-amino-3-methoxyphenyl substituent) .

Properties

CAS No.

921942-32-7

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(3-amino-2-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H13NO2/c1-10-11(6-4-7-13(10)17)16-9-14(18)12-5-2-3-8-15(12)19-16/h2-9H,17H2,1H3

InChI Key

OWSOSHAEPVXMDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one typically involves the condensation of 3-amino-2-methylphenol with appropriate reagents to form the chromen-4-one core. One common method involves the use of benzoxazinone intermediates, which are prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid . The benzoxazinone is then reacted with suitable amines under microwave-assisted conditions to yield the desired chromen-4-one derivative .

Industrial Production Methods

Industrial production of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. Microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzopyran core with an amino group and a methyl substitution on the phenyl ring. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity. The molecular structure can be represented as follows:

C16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}

Biological Activities

Research has indicated that 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one exhibits several promising biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzopyran-4-one, including this compound, possess significant antiproliferative properties against various cancer cell lines. For instance, it has demonstrated selective cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 5.2 to 22.2 μM, while exhibiting minimal cytotoxicity towards normal cells like HEK-293 .
  • Antioxidant Properties : The compound is effective in scavenging free radicals, which helps reduce oxidative stress and cellular damage. This property is crucial for potential applications in preventing various oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.

Therapeutic Applications

The potential therapeutic applications of 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one span multiple fields:

  • Cancer Treatment : Its antiproliferative activity against various cancer cell lines positions it as a candidate for further development into anticancer agents.
  • Neuroprotective Agents : Given its antioxidant properties, there is potential for developing formulations aimed at neurodegenerative diseases where oxidative stress plays a critical role.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways suggests that it could be beneficial in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one with structurally related benzopyran-4-one derivatives, focusing on substituents, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Benzopyran-4-one Derivatives

Compound Name (CAS/Reference) Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights
2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one 3-amino-2-methylphenyl at C2 ~265.3* Hypothesized kinase inhibition potential Likely involves aminomethylpropenone intermediates
PD98059 (2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one) 2-amino-3-methoxyphenyl at C2 ~285.3 MEK inhibitor; modulates cell signaling Synthesized via multi-step coupling reactions
3'-Methylflavone (84437-39-8) 3-methylphenyl at C2 236.27 Structural analog; no reported bioactivity Derived from flavone synthesis routes
7-Hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-4H-1-benzopyran-4-one Complex substitution (C2 and C6/C7 positions) ~314.3 Isolated from natural sources; uncharacterized activity Natural product isolation
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives Varied acyl and aminoalkyl side chains 300–350 Synthetic intermediates; yields 50–53% Nucleophilic additions to benzoylallyl precursors

*Calculated based on molecular formula C₁₆H₁₅NO₂.

Key Comparative Insights:

Structural Variations and Solubility: The 3-amino-2-methylphenyl group in the target compound may improve water solubility compared to non-polar substituents (e.g., 3'-methylflavone’s methyl group) . However, PD98059’s methoxy group enhances lipophilicity, which is critical for membrane permeability in kinase inhibition . Substituent position matters: The 3-amino group in the target compound vs. the 2-amino group in PD98059 could alter binding interactions with enzyme active sites.

Synthesis Routes: Compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (–7) are synthesized via nucleophilic additions to allyl intermediates, achieving moderate yields (50–53%). Similar strategies may apply to the target compound. PD98059’s synthesis likely involves regioselective coupling of aminomethoxy-phenyl precursors with chromenone scaffolds .

Biological Activity: PD98059 is a well-characterized MEK inhibitor, blocking the MAPK/ERK pathway . The target compound’s amino-methyl group could similarly target kinases but with altered specificity. Natural analogs (e.g., compound 6 in ) are less studied but highlight the structural diversity achievable in benzopyranones for enzyme inhibition (e.g., aldose reductase) .

Physicochemical Data :

  • Melting points for related compounds (e.g., 125–178°C in ) suggest thermal stability, though data for the target compound are lacking.
  • Elemental analysis (e.g., C, H, N percentages in –7) ensures purity in synthetic routes, a critical step for bioactive molecules.

Biological Activity

2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one, a member of the chromen-4-one derivatives, exhibits a diverse range of biological activities. This compound's unique structural features, including an amino group and a methyl group on the phenyl ring, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one is C17H15NO3, with a molecular weight of approximately 281.30 g/mol. The compound's structure allows it to interact with various biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.

Anti-inflammatory Properties

Research indicates that 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one has significant anti-inflammatory effects. In animal models, it has been shown to reduce edema and inflammation markers. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Antioxidant Activity

The compound demonstrates notable antioxidant properties by scavenging free radicals. Its structural components facilitate this activity, contributing to its potential protective effects against oxidative stress-related diseases. Studies have shown that it can effectively reduce oxidative damage in cellular models.

Antimicrobial Effects

Preliminary studies suggest that 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one possesses antimicrobial properties against various bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial action.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway. In vitro studies demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) at micromolar concentrations .

Case Studies

Several case studies have evaluated the efficacy of 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one in different biological contexts:

  • Anti-inflammatory Study : In a controlled study using rat models, administration of the compound led to a significant reduction in paw edema compared to untreated controls, indicating its effectiveness as an anti-inflammatory agent .
  • Antioxidant Evaluation : A study measuring oxidative stress markers in human cell lines revealed that treatment with the compound significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its role as an antioxidant.
  • Anticancer Research : In vitro assays on MCF-7 cells showed that treatment with varying concentrations of the compound resulted in increased apoptosis rates, correlating with decreased cell viability .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that 2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one exhibits superior biological activity due to its specific substitution pattern.

Compound NameKey FeaturesBiological Activity
2-(3-Amino-4-methylphenyl)-4H-chromen-4-oneLacks methoxy groupReduced efficacy
2-(4-Methoxyphenyl)-4H-chromen-4-oneLacks amino groupLower anti-inflammatory activity
3-Amino-flavoneSimilar chromenone structureDifferent substitution pattern affects activity

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